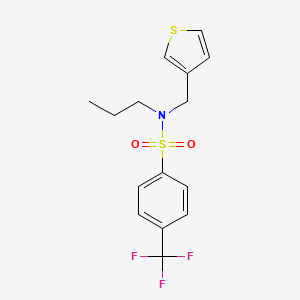

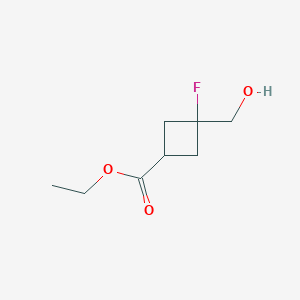

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization, leading to the identification of high-affinity inhibitors . Similarly, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists involved adopting a lead compound for structural development, resulting in potent PR-antagonistic activity . Another study synthesized novel benzenesulfonamides from celecoxib, which involved selective oxidation, esterification, and hydrazinolysis, yielding compounds with significant anti-inflammatory activity . These examples demonstrate the diverse synthetic routes and methodologies employed to create benzenesulfonamide derivatives with specific biological targets.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network that could be essential for its biological function . Similarly, the crystal structure of a representative compound from a series of novel benzenesulfonamides provided insights into the molecular arrangement and potential interaction sites for biological activity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions as part of their synthesis or interaction with biological targets. For example, the synthesis of benzenesulfonamide derivatives often involves reactions such as oxidation, esterification, and hydrazinolysis . Additionally, the interaction of benzenesulfonamides with enzymes such as carbonic anhydrase involves the formation of enzyme-inhibitor adducts, which can be studied through computational and crystallographic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the introduction of trifluoromethyl groups in the synthesis of new antimalarial prototypes was based on a docking study that identified these derivatives as promising lead compounds, suggesting that such substituents can enhance biological activity . The presence of phenyl-1,2,3-triazole moieties in benzenesulfonamides was found to confer additional flexibility and resulted in potent inhibition of human carbonic anhydrase isoforms, indicating that the physical properties of these compounds are critical for their function .

Scientific Research Applications

Synthesis and Characterization

A range of sulfonamide derivatives, including molecules similar in structure to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural determination and activity evaluations suggest that these sulfonamides could be developed into therapeutic agents due to their promising pharmacological profiles (Küçükgüzel et al., 2013).

Enzyme Inhibition

Sulfonamides incorporating triazole moieties have been shown to be highly effective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors were synthesized and evaluated for their inhibitory activities against different isoforms of human carbonic anhydrase. The study revealed potent inhibitory effects, which could have implications for treating conditions like glaucoma (Nocentini et al., 2016).

Anticancer Activity

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, showing promise as candidates for the clinical treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer. These compounds, structurally related to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, exhibit potent PR-antagonistic activity and selectivity over other receptors (Yamada et al., 2016).

Material Science Applications

The incorporation of the (trifluoromethyl)thio group into certain molecular scaffolds, such as the one similar to N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide, demonstrates the potential for creating new materials with unique properties. This synthesis approach might be applicable in developing novel compounds for material science applications (Xiao et al., 2013).

properties

IUPAC Name |

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2S2/c1-2-8-19(10-12-7-9-22-11-12)23(20,21)14-5-3-13(4-6-14)15(16,17)18/h3-7,9,11H,2,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKINYUMZPBVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3009411.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)